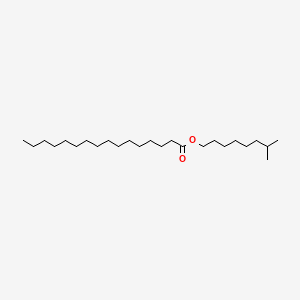

Isononyl palmitate

Description

Properties

CAS No. |

94247-00-4 |

|---|---|

Molecular Formula |

C25H50O2 |

Molecular Weight |

382.7 g/mol |

IUPAC Name |

7-methyloctyl hexadecanoate |

InChI |

InChI=1S/C25H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-20-17-16-18-21-24(2)3/h24H,4-23H2,1-3H3 |

InChI Key |

UBGYURICIGUKHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCC(C)C |

Origin of Product |

United States |

Synthesis Methodologies and Process Optimization for Isononyl Palmitate

Chemical Esterification Routes

The synthesis of isononyl palmitate is achieved via the esterification of palmitic acid with isononyl alcohol. This reaction involves the combination of a carboxylic acid (palmitic acid) and an alcohol (isononyl alcohol) to form an ester and water. To drive this equilibrium reaction towards the product side, a catalyst is typically employed, and the water by-product is continuously removed.

The choice of catalyst is critical in the esterification process, influencing reaction rate, yield, and environmental impact. While traditional homogeneous catalysts like sulfuric acid are effective, they pose challenges in separation, purification, and equipment corrosion. Consequently, research has increasingly focused on heterogeneous solid acid catalysts, which are more easily separated from the reaction mixture and can often be reused.

Solid acid catalysts offer significant advantages for ester synthesis, including ease of recovery, reusability, and reduced environmental waste. google.com For the synthesis of branched-chain esters like this compound, several types of solid acid catalysts have proven effective.

One notable example is the use of sulfated metal oxides. A catalyst comprising SO₄²⁻/ZrO₂-Al₂O₃ has been successfully used in the synthesis of isooctyl palmitate, a structurally similar ester. google.com In a typical process, palmitic acid is heated and melted, after which the solid acid catalyst is added along with a water-carrying agent like cyclohexane (B81311). The reaction proceeds at elevated temperatures (e.g., 150°C), with the water by-product being continuously removed to drive the reaction to completion. google.com Using the SO₄²⁻/ZrO₂-Al₂O₃ catalyst, a palmitic acid conversion rate of 92.5% was achieved in 3.5 hours. google.com

Another solid acid catalyst mentioned for this type of reaction is stannous oxalate. google.com Other advanced solid acid catalysts investigated for esterifying palmitic acid include 12-tungstophosphoric acid (TPA) supported on tin oxide (SnO₂), which has shown high activity at relatively low temperatures. Additionally, magnetic-responsive solid acid catalysts, such as those based on poly(ionic liquid)s on Fe₃O₄@SiO₂ nanoparticles, have been developed, demonstrating high conversion rates and excellent reusability over multiple cycles. rsc.orgnih.gov

The efficiency of different catalyst systems for producing palmitate esters varies based on the catalyst's composition, surface area, and the specific reaction conditions employed. A comparative analysis highlights the progress from traditional catalysts to more advanced, reusable solid acid systems.

For instance, in the synthesis of isooctyl palmitate, both SO₄²⁻/ZrO₂-Al₂O₃ and SO₄²⁻/TiO₂-SnO₂-Al₂O₃ catalysts achieved high conversion rates of 92.5% and 90.5%, respectively, under similar conditions (150°C, 3.5 hours). google.com For the esterification of palmitic acid with methanol, a 15 wt% TPA/SnO₂ catalyst yielded high conversion due to its strong acidity. Magnetic nanoparticles coated with acidic ionic liquids have also shown high efficiency, with one study reporting a 94% conversion of palmitic acid in 6 hours at 70°C. rsc.orgnih.gov These solid catalysts are generally favored over homogeneous catalysts like p-toluenesulfonic acid, despite the latter sometimes achieving high conversions (e.g., 92% for isopropyl palmitate), due to the ease of separation and reduced environmental impact of the solid catalysts. researchgate.net

Table 1: Comparison of Various Catalysts in Palmitate Ester Synthesis

| Catalyst | Substrates | Temperature (°C) | Time (h) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| SO₄²⁻/ZrO₂-Al₂O₃ | Palmitic Acid, Isooctyl Alcohol | 150 | 3.5 | 92.5% Conversion | google.com |

| Stannous Oxalate | Palmitic Acid, Isooctyl Alcohol | 100-180 | 2-6 | Not specified | google.com |

| Fe₃O₄@SiO₂–P([VLIM]PW) | Palmitic Acid, Methanol | 70 | 6 | 94% Conversion | rsc.orgnih.gov |

| 15 wt% TPA/SnO₂ | Palmitic Acid, Methanol | 65 | 4 | >95% Conversion |

Understanding the reaction kinetics and mechanism is crucial for process design and optimization. The esterification of palmitic acid generally follows second-order reaction kinetics. sci-hub.seresearchgate.net A proposed mechanism for this type of reaction is the tetrahedral mechanism. sci-hub.seresearchgate.net

In a study on the synthesis of isopropyl palmitate, a two-step non-catalytic method was investigated. sci-hub.se This process first involves the conversion of palmitic acid to palmitoyl (B13399708) chloride using thionyl chloride. The second step is the alcoholysis of the resulting palmitoyl chloride with the alcohol (in this case, isopropanol) to form the final ester product. The study confirmed that both steps of the reaction followed a tetrahedral mechanism and conformed to second-order kinetics. sci-hub.seresearchgate.net The mechanism involves a nucleophilic attack on the carbonyl carbon, which leads to a tetrahedral intermediate. This intermediate then decomposes by eliminating the leaving group to yield the ester. sci-hub.seresearchgate.net Kinetic equations were derived for each step, and parameters such as activation energy were calculated, providing a reliable model for industrial application and continuous production. sci-hub.se

To maximize the yield of this compound, several reaction parameters must be carefully optimized. These include the reaction temperature, the molar ratio of isononyl alcohol to palmitic acid, catalyst loading, and the stirring rate.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the product or catalyst. For the synthesis of isooctyl palmitate with a solid acid catalyst, a temperature of 150°C was found to be effective. google.com For isopropyl palmitate synthesis using p-toluene sulfonic acid, the optimal temperature was determined to be 82°C. researchgate.netepa.gov

Molar Ratio of Substrates: Using an excess of one reactant, typically the alcohol, can shift the reaction equilibrium to favor the formation of the ester. For isopropyl palmitate, an optimal molar ratio of isopropyl alcohol to palmitic acid was found to be 7:1. researchgate.netepa.gov In the synthesis of isooctyl palmitate, the molar ratio of palmitic acid to isooctyl alcohol can range from 1:1 to 1:4. google.com

Stirring Rate: In heterogeneous catalysis, the stirring rate is important to overcome mass transfer limitations between the liquid reactants and the solid catalyst surface. The reaction rate increases with the stirring speed up to a certain point, beyond which it becomes independent of the stirring rate, indicating that liquid-phase diffusion effects have been eliminated. sci-hub.se

Catalyst Loading: The amount of catalyst also affects the reaction rate. An optimal catalyst loading exists where the rate is maximized without incurring unnecessary cost or complicating product purification. For isooctyl palmitate, the solid acid catalyst amount was 1%-5% of the total mass of the reactants. google.com

Table 2: Examples of Optimized Reaction Parameters for Palmitate Ester Synthesis

| Ester Product | Catalyst | Optimal Temperature (°C) | Optimal Molar Ratio (Alcohol:Acid) | Catalyst Loading (% w/w) | Reference |

|---|---|---|---|---|---|

| Isooctyl Palmitate | SO₄²⁻/ZrO₂-Al₂O₃ | 150 | 1:1 to 4:1 | 1-5% of total reactant mass | google.com |

| Isopropyl Palmitate | p-Toluene Sulfonic Acid | 82 | 7:1 | 5% (wt/wt) | researchgate.netepa.gov |

The primary by-product of the esterification reaction is water. The presence of water is detrimental to the reaction equilibrium, as it can participate in the reverse reaction (hydrolysis), thereby reducing the final ester yield. Therefore, a key mitigation strategy is the continuous removal of water as it is formed. google.com

This is commonly achieved by using a water-carrying agent (entrainer), such as cyclohexane or toluene, in a Dean-Stark apparatus or a similar water separator. google.com The entrainer forms an azeotrope with water, which boils at a lower temperature than any of the individual components. The vapor is condensed, and the water separates from the immiscible entrainer, which is then returned to the reaction vessel. This effectively removes the water by-product and drives the reaction towards completion. google.com

After the reaction is complete, the crude product contains the desired ester, unreacted starting materials, the catalyst, and the water-carrying agent. Mitigation and purification steps include:

Catalyst Separation: Solid catalysts are easily removed by filtration and can often be washed and reused. google.com

Neutralization: Any remaining acidic catalyst or unreacted palmitic acid is neutralized by washing the crude product with a basic solution, such as aqueous sodium carbonate. google.com

Distillation: Excess alcohol and the water-carrying agent are removed by distillation, often under reduced pressure, to yield the purified this compound. google.com

Solid Acid Catalysts in Esterification (e.g., stannous oxalate, SO₄²⁻/ZrO₂-Al₂O₃)

Optimization of Reaction Parameters (e.g., temperature, molar ratio of substrates, stirring rate)

Enzymatic Synthesis Approaches for this compound

The enzymatic synthesis of esters like this compound represents a significant advancement over traditional chemical methods, offering milder reaction conditions and higher product purity. researchgate.netmdpi.com This approach aligns with the principles of green chemistry by reducing energy consumption and minimizing hazardous byproducts. researchgate.net Lipases are the most commonly used enzymes for this purpose due to their versatility, stability, and ability to catalyze esterification reactions with high specificity and selectivity. researchgate.net

Immobilized Lipase (B570770) Catalysis (e.g., Novozym 435, Lipozyme IM)

Immobilization is a key strategy for enhancing the industrial viability of enzymes, as it facilitates easy separation of the catalyst from the reaction mixture and allows for its reuse over multiple cycles. researchgate.net Two of the most extensively studied and commercially available immobilized lipases for ester synthesis are Novozym 435 and Lipozyme IM.

Novozym 435 , which is lipase B from Candida antarctica immobilized on a macroporous acrylic resin, is frequently cited as the preferred catalyst for producing various esters due to its high activity and stability. nih.govcsic.es For instance, in the synthesis of D-isoascorbyl palmitate, Novozym 435 demonstrated the highest catalytic efficiency, achieving a conversion rate of 41.3%, significantly outperforming other lipases like Lipozyme RMIM (from Rhizomucor miehei), which only reached 15.2% conversion under the same conditions. nih.gov Similarly, in the synthesis of octyl palmitate in supercritical fluids, Novozym 435 consistently provided the highest conversion rates compared to other lipases, regardless of the specific fluid used. acs.org Its effectiveness has also been confirmed in the solvent-free production of various wax esters, including cetyl palmitate, where conversions exceeded 98.5%. csic.es

Lipozyme IM (from Thermomyces lanuginosus or Rhizomucor miehei) is another widely used immobilized lipase. researchgate.netnih.gov While Novozym 435 often shows superior performance, Lipozyme can be more effective under certain conditions. For example, in biodiesel production via alcoholysis of vegetable oils, Lipozyme TL IM demonstrated faster reaction rates than Novozym 435. nih.gov However, Novozym 435 was ultimately preferred as it could achieve quantitative conversion, whereas Lipozyme TL IM could not. nih.gov In the synthesis of benzyl (B1604629) benzoate, Lipozyme RM IM achieved a higher conversion (51%) compared to Novozym 435 (32%) under their respective optimal conditions. biointerfaceresearch.com

The choice between these catalysts often depends on the specific substrates (alcohol and acid), reaction medium, and desired process conditions. For closely related compounds like diisononyl adipate, an immobilized lipase from Thermomyces lanuginosus proved highly effective in a solvent-free system. researchgate.net

Influence of Enzyme Loading and Reusability

The concentration of the immobilized lipase (enzyme loading) and its ability to be reused are critical economic factors in the enzymatic production of esters.

Enzyme Loading: The amount of enzyme used directly impacts the reaction rate. Generally, increasing the enzyme concentration leads to a higher conversion rate up to a certain point, after which the increase may become less significant or even counterproductive due to mass transfer limitations. nih.gov For the synthesis of 2-ethylhexyl palmitate, an optimal enzyme loading of 2% (based on the total weight of substrates) was sufficient to achieve a 97% conversion. researchgate.net In the production of phytosteryl esters, an enzyme loading of 10% was found to be optimal, resulting in a conversion of approximately 93%. researchgate.net Research on puerarin (B1673276) palmitate synthesis showed that conversion increased with enzyme concentration up to 20 g/L, after which it slightly decreased. nih.gov

| Ester Product | Immobilized Lipase | Optimal Enzyme Loading | Conversion Rate | Reusability |

|---|---|---|---|---|

| 2-Ethylhexyl Palmitate | Eversa Immobilized Lipase | 2% (w/w of substrate) | 97% | Not specified |

| Phytosteryl Ester | Immobilized CRL | 10% (w/w of substrate) | ~93% | Not specified |

| Puerarin Palmitate | Novozym 435 | 20 g/L | 23.3% | Not specified |

| Biodiesel (Ethyl Esters) | Novozym 435 | 10% (w/w) | Quantitative | 85% activity after 9 cycles nih.gov |

| Ascorbyl Palmitate | Lipozyme 435 | 60 mg in 5 mL | >80% | Stable over 4 batches mdpi.com |

| Cetyl Palmitate | Lipozyme RM IM | Not specified | ~93% (after 15 uses) | 6.8% conversion decrease after 15 uses mdpi.com |

Reaction Media and Solvent Effects (e.g., supercritical fluids, 2-methyl-2-butanol)

The choice of reaction medium is critical as it affects substrate solubility, enzyme stability, and reaction equilibrium. nih.govnih.gov While solvent-free systems offer advantages like high volumetric performance, the use of organic solvents or alternative media like supercritical fluids is often necessary to dissolve solid substrates and optimize the reaction environment. mdpi.comproquest.com

2-methyl-2-butanol (B152257) (tert-amyl alcohol) is frequently highlighted as a suitable solvent for lipase-catalyzed esterifications. nih.govmdpi.comnih.gov It effectively dissolves both polar and non-polar substrates, such as ascorbic acid and palmitic acid. semanticscholar.org In the synthesis of ascorbyl palmitate, Novozym 435 exhibited high reactivity and stability in 2-methyl-2-butanol. nih.govsemanticscholar.org While other solvents like acetone (B3395972) sometimes yield higher initial conversion rates, 2-methyl-2-butanol often provides better long-term operational stability for the enzyme. mdpi.com For example, in one study, the yield of ascorbyl palmitate was slightly lower in 2-methyl-2-butanol (49.6%) compared to acetone (57.8%), but the catalyst's stability was superior in the former. nih.govmdpi.com

Supercritical fluids (SCFs) , such as supercritical carbon dioxide (SC-CO₂), methane (B114726), and ethane, have emerged as green alternatives to traditional organic solvents. researchgate.netthepharmajournal.com They possess unique properties, including liquid-like solubility and gas-like diffusivity, which can enhance mass transfer rates in enzymatic reactions. nih.gov SC-CO₂ is particularly attractive due to its non-toxic, non-flammable nature and moderate critical point. nih.gov In the enzymatic synthesis of octyl palmitate, reactions were successfully carried out in supercritical carbon dioxide, methane, and ethane. acs.org The highest conversion (85%) was achieved in supercritical methane with Novozym 435 as the catalyst, while the lowest (76%) was observed in supercritical carbon dioxide. acs.orgresearchgate.net The ability to fine-tune the solvent properties of SCFs by adjusting pressure and temperature allows for precise control over the reaction conditions. thepharmajournal.com

| Ester Product | Solvent/Medium | Lipase | Key Finding |

|---|---|---|---|

| D-isoascorbyl Palmitate | 2-methyl-2-butanol | Novozym 435 | Achieved 49.6% molar conversion; good catalyst stability. nih.gov |

| D-isoascorbyl Palmitate | Acetone | Novozym 435 | Highest molar conversion (57.8%) but lower catalyst stability than 2M2B. nih.govmdpi.com |

| Ascorbyl Palmitate | 2-methyl-2-butanol | Novozym 435 | Selected as optimal solvent due to high enzyme reactivity and stability. nih.govsemanticscholar.org |

| Octyl Palmitate | Supercritical Methane | Novozym 435 | Highest esterification (85%) among SCFs tested. acs.orgresearchgate.net |

| Octyl Palmitate | Supercritical Ethane | Novozym 435 | Intermediate conversion rate. acs.orgresearchgate.net |

| Octyl Palmitate | Supercritical Carbon Dioxide | Novozym 435 | Lowest esterification (76%) among SCFs tested. acs.orgresearchgate.net |

Bioreactor Design and Kinetics in Enzymatic Production (e.g., packed bed bioreactors)

For the large-scale, continuous production of esters, the design of the bioreactor is a crucial element. researchgate.net Key criteria for bioreactor design include ensuring adequate mass and heat transfer, efficient mixing, and low shear stress to prevent enzyme damage. researchgate.netcore.ac.uk While stirred-tank bioreactors (STBR) are common, packed bed bioreactors (PBRs) are particularly well-suited for processes using immobilized enzymes. core.ac.ukgoogle.com

In a packed bed bioreactor , the immobilized enzyme is packed into a column, and the substrate solution is continuously passed through it. researchgate.net This configuration offers several advantages, including high productivity, ease of operation, and the ability to run continuously for extended periods. google.comresearchgate.net For example, a PBR with recirculation was successfully used for the scaled-up synthesis of 2-ethylhexyl palmitate using an immobilized lipase. researchgate.net This system allowed for effective control of parameters like substrate concentration, residence time, and water content, which is critical as water produced during esterification can inhibit the reaction. researchgate.netnih.gov

Recent advancements have focused on developing monolithic continuous flow bioreactors, which can complete enzymatic esterification in as little as 10 minutes and operate uninterrupted for over 200 hours, setting new records for productivity. researchgate.net

The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism. researchgate.net Understanding the kinetic parameters is essential for rational bioreactor design and process optimization. mdpi.com Kinetic models are developed to predict product concentrations and optimize variables such as flow rate, reactor dimensions, and substrate concentrations. mdpi.com In continuous flow PBRs, factors like product inhibition must be carefully managed, as the accumulation of products can slow the reaction rate. usp.br The design of the reactor system, such as connecting multiple smaller columns in series, can be modeled to predict and optimize the final product yield with high accuracy. mdpi.com

Life Cycle Sustainability Assessments of Enzymatic Processes

Life Cycle Sustainability Assessment (LCSA) is a comprehensive methodology used to evaluate the environmental, economic, and social impacts of a product or process throughout its entire life cycle. researchgate.netrsc.org LCSA studies comparing enzymatic and conventional chemical synthesis routes for esters like isopropyl palmitate (a close analogue to this compound) have highlighted the significant sustainability advantages of the enzymatic approach. rsc.orgugent.be The assessment typically follows ISO 14040 and 14044 standards and considers a "cradle-to-gate" system boundary, which includes all processes from raw material extraction to the finished product leaving the factory gate. researchgate.netugent.be

The primary environmental benefits of switching from chemical to enzymatic catalysis for palmitate ester production stem from the milder reaction conditions and higher selectivity of enzymes. researchgate.net

Hazardous Waste: Chemical synthesis often employs acid catalysts (e.g., p-toluene sulfonic acid) that must be neutralized and removed after the reaction, generating significant amounts of hazardous waste and requiring extensive purification steps. ugent.beugent.be Enzymatic processes, using recoverable and reusable biocatalysts, virtually eliminate this waste stream. researchgate.netrsc.org

| Impact Category | Conventional Chemical Process | Enzymatic Process | Improvement/Benefit of Enzymatic Process |

|---|---|---|---|

| Catalyst | Acid catalysts (e.g., p-toluene sulfonic acid) ugent.beugent.be | Immobilized lipase (e.g., Novozym 435) | Catalyst is reusable and non-hazardous. rsc.org |

| Hazardous Waste | Generated during catalyst neutralization and removal. rsc.orgugent.be | Minimal to no hazardous waste generated. researchgate.netrsc.org | Significant reduction in hazardous waste formation. rsc.org |

| Energy Consumption | High temperatures required, leading to high steam usage. ugent.be | Lower reaction temperatures. rsc.org | Reduced steam and energy consumption. rsc.org |

| Feedstock Consumption | Lower efficiency and side reactions lead to higher consumption. ugent.be | Higher selectivity and yield. rsc.org | Lower consumption of palmitic acid and alcohol. rsc.org |

| Overall Environmental Impact | Higher impact across multiple categories (e.g., climate change, ecotoxicity). rsc.org | Lower overall impact. | 7-13% reduction in environmental impacts. rsc.org |

Economic Feasibility and Cost Optimization

The economic feasibility of this compound production is intrinsically linked to the chosen synthesis pathway, with significant differences observed between conventional chemical catalysis and biocatalytic (enzymatic) methods. A comprehensive techno-economic analysis (TEA) is crucial for evaluating the commercial viability of any production process. nih.govacs.org

For similar esters like Isopropyl Palmitate, studies show that while enzymatic routes can reduce feedstock and utility costs, the total operating costs (OPEX) may be up to 40% higher. rsc.org This increase is primarily attributed to the high cost of immobilized enzymes and potentially higher labor costs associated with longer batch times. rsc.org However, profitability indicators suggest that switching to enzymatic production can still be a profitable venture. rsc.org

Key strategies for cost optimization in ester production include:

Raw Material Costs : The cost of precursors, namely palmitic acid and isononyl alcohol, represents a significant portion of the total production cost.

Catalyst Costs : In enzymatic processes, the cost of the lipase is a major factor. Optimizing the process to extend catalyst lifetime and enable multiple reuse cycles is paramount for economic feasibility. rsc.orgresearchgate.net For solid acid catalysts used in chemical synthesis, reusability also significantly lowers costs and is a key advantage over homogeneous catalysts. researchgate.netgoogle.com

Process Efficiency : Reducing batch reaction times and minimizing energy consumption through milder reaction conditions directly lowers operating expenses. rsc.org

Capital Expenditure (CAPEX) : While enzymatic processes may have higher initial costs for biocatalysts, chemical routes often require reactors capable of withstanding high temperatures and pressures, as well as extensive downstream purification equipment, which can increase CAPEX. nih.govresearchgate.net

A techno-economic analysis for the production of isostearic acid, a related fatty acid, showed that enabling 20 reuse cycles of the catalyst could reduce the process cost by 51% compared to a single-use format. researchgate.net This underscores the critical role of catalyst reusability in the economic feasibility of such chemical processes.

Comparative Analysis of Synthesis Pathways

The synthesis of this compound, typically achieved through the esterification of palmitic acid with isononyl alcohol, can follow several pathways. The most prominent are traditional chemical catalysis using strong acids and greener, enzyme-catalyzed routes.

Yield and Purity Considerations

The yield and purity of the final product are critical metrics that differ significantly between synthesis methods.

Chemical Synthesis : Traditional methods using homogeneous acid catalysts like sulfuric acid or p-toluene sulfonic acid (p-TSA) can achieve high conversions. nih.govepa.gov However, the harsh reaction conditions (high temperatures) can lead to the formation of unwanted by-products and color impurities, which necessitates complex and costly downstream purification steps like neutralization, washing, and distillation. ugent.beugent.be The use of heterogeneous solid acid catalysts offers an improvement, providing high yields while simplifying catalyst removal. For the closely related iso-octyl palmitate, synthesis using a solid acid catalyst achieved yields as high as 90.5-93.2% with product selectivity of 92-96%. google.com

Enzymatic Synthesis : Biocatalytic routes using lipases, such as immobilized Candida antarctica lipase (Novozym 435), are known for their high selectivity. researchgate.netmdpi.com This specificity results in a purer product with fewer by-products, simplifying downstream processing. researchgate.netmdpi.com Conversions for similar esters like isopropyl palmitate frequently exceed 90%. google.comnih.gov For example, the microwave-assisted enzymatic synthesis of isopropyl palmitate can achieve conversions of over 94%. nih.gov However, yields can be highly dependent on optimizing reaction parameters, including the removal of water, which is a by-product of esterification. mdpi.com

Below is a comparative table of yields for similar ester synthesis processes.

Process Efficiency and Scalability

Process efficiency is determined by factors such as reaction speed, energy input, and the ease of product separation and catalyst recycling.

Chemical Synthesis : These processes are often rapid due to high reaction temperatures (100°C - 200°C). google.comacs.org However, the high energy input required to maintain these temperatures is a significant drawback. researchgate.net Processes using solid acid catalysts are more efficient in terms of catalyst management, as the catalyst can be easily filtered out and reused for subsequent batches. google.com

Enzymatic Synthesis : Enzymatic reactions are typically conducted under much milder conditions (e.g., 40-70°C), which reduces energy consumption. rsc.orgjmb.or.kr The main challenge to efficiency is often a longer reaction time compared to chemical methods. rsc.org However, innovations like microwave-assisted enzymatic synthesis have been shown to dramatically reduce reaction times, saving up to 99% of processing time compared to conventional heating methods. nih.gov The scalability of enzymatic processes has been demonstrated, with studies showing that high conversion rates (above 99%) can be maintained when scaling up production nine-fold. unife.itresearchgate.net The stability and reusability of the immobilized enzyme are critical for an efficient and scalable process. rsc.org

Environmental Footprint of Production Routes

The environmental impact of chemical production is a growing concern, driving interest in more sustainable alternatives.

Chemical Synthesis : The conventional use of strong, homogeneous acid catalysts like sulfuric acid is associated with significant environmental drawbacks. These include the use of toxic and corrosive materials, the generation of hazardous waste streams that require neutralization, and high energy consumption. nih.govresearchgate.netugent.be The use of heterogeneous solid acid catalysts mitigates some of these issues by eliminating the need for neutralization and allowing for catalyst recycling, thus reducing waste. google.com

Enzymatic Synthesis : This route is widely considered a "green" alternative. researchgate.net A formal Life Cycle Assessment (LCA) comparing chemical and enzymatic production of isopropyl palmitate found that the enzymatic route led to a 7% to 13% reduction in environmental impacts. rsc.org These benefits stem from:

Reduced Waste : High selectivity minimizes by-product formation, and biodegradable enzymes replace corrosive acid catalysts, resulting in less hazardous waste. rsc.org

Enhanced Safety : Avoiding harsh acids and high pressures improves worker safety. rsc.org

Despite these advantages, the environmental profile of enzymatic synthesis is impacted by the production of the enzyme itself and the potential use of organic solvents. ugent.beugent.be Therefore, solvent-free systems and efficient enzyme recycling are crucial for maximizing the environmental benefits of this pathway. unife.it

Formulation Science and Material Integration of Isononyl Palmitate

Emulsion and Dispersion Systems

Emulsions, which are mixtures of immiscible liquids like oil and water, are fundamental to many cosmetic products such as lotions and creams. oximedexpres.com The stability and sensory characteristics of these emulsions are highly dependent on the selection of their constituent ingredients. oximedexpres.com Isononyl palmitate is frequently incorporated as a component of the oil phase in these systems.

Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsion Stability

The formation of a stable emulsion is a primary goal in cosmetic formulation to prevent phase separation over time. googleapis.com this compound can be used as a lipid component in both oil-in-water (O/W) and water-in-oil (W/O) emulsions.

In O/W emulsions , where oil droplets are dispersed in a continuous water phase, this compound can be part of the finely divided emulsified oil phase. google.com The stability of such systems is influenced by factors like the particle size of the oil droplets; smaller droplets, often under 500 nm, contribute to greater stability. google.com

In W/O emulsions , where water droplets are dispersed in a continuous oil phase, the system's stability is critical and can be challenging to achieve. letsmakebeauty.com These emulsions are valued for creating an occlusive barrier on the skin, which can reduce water loss. letsmakebeauty.com The stability of W/O emulsions can be enhanced by optimizing the concentration of emulsifiers and electrolytes, and by managing the droplet size of the internal water phase. letsmakebeauty.comresearchgate.net this compound is listed as a suitable oil component in formulations designed to create stable, low-viscosity W/O emulsion systems. googleapis.com The stability of these systems is often evaluated by centrifuging the emulsion and observing for any phase separation, with stable emulsions showing no delamination or oil-water separation after being centrifuged at 3000 rpm for 30 minutes. googleapis.com

Role as an Emollient Ester in Formulation Consistency

Emollient esters are crucial for defining the physical consistency and textural properties of cosmetic formulations. ecsa-chemicals.ch The chemical structure of the ester, particularly the fatty acids involved, dictates the consistency of the final product. google.com Long-chain and waxy esters, for example, can be used to thicken and stabilize emulsions. aston-chemicals.com

This compound functions as an emollient ester that contributes to a product's consistency. oximedexpres.com Emollients are substances that help to soften and smooth the skin, and their incorporation into emulsions can result in textures ranging from rich and heavy to light and silky. ecsa-chemicals.chexactdn.com As a medium-chain ester, this compound helps to create a specific skin feel and can be combined with other emollients to achieve a desired product consistency. aston-chemicals.com

Influence on Spreading and Sensory Attributes

The sensory profile of a topical product—how it feels during and after application—is a key factor for consumer acceptance. Emollient esters have a significant impact on these attributes, particularly spreadability. ritacorp.com The spreading behavior of an emollient is categorized as fast, medium, or slow, and the combination of different spreading types largely determines the sensory experience. oximedexpres.com

This compound is considered a lightweight emollient ester with good spreading characteristics. phoenix-chem.com Research on various emollient esters demonstrates that their chemical structure influences sensory perceptions like oiliness, stickiness, and absorption. google.comuq.edu.au For instance, esters can provide a drier feel than traditional oils, reducing the greasy sensation of a formulation. aston-chemicals.com A related compound, isononyl isononanoate, is known to impart a dry, non-oily, and smooth after-feel, attributes that are often desirable in modern cosmetic formulations. phoenix-chem.com The evaluation of these sensory attributes is often conducted by trained panels who assess parameters such as ease of spreading, thickness, and the feeling left on the skin after application. uq.edu.au

Table 1: General Sensory Attributes of Emollient Classes This table provides a generalized overview of sensory characteristics associated with different types of emollients.

| Emollient Type | Spreading Speed | Typical Skin Feel | Example |

|---|---|---|---|

| Short-chain esters | Fast | Light, dry, volatile | Isopropyl Myristate |

| Medium-chain esters | Medium | Soft, smooth, non-greasy | This compound |

| Long-chain esters | Slow | Rich, lubricious, substantive | Myristyl Myristate |

| Hydrocarbon oils | Variable | Occlusive, can be greasy | Mineral Oil |

Source: Adapted from industry literature on emollient properties. oximedexpres.comritacorp.comphoenix-chem.com

Interactions with Other Formulation Components (e.g., thickeners, emulsifiers)

The stability and final properties of an emulsion depend on the complex interactions between all its components. acs.org The oil phase, containing ingredients like this compound, must be compatible with the chosen emulsifiers and thickening agents to form a cohesive and stable matrix. mdpi.com

Emulsifiers, which are amphiphilic molecules, position themselves at the oil-water interface to prevent the droplets from coalescing. mdpi.com Thickeners, often long-chain polymers, increase the viscosity of the continuous phase, which helps to slow down sedimentation or creaming of the dispersed droplets. mdpi.com However, undesirable interactions can occur. For example, some cationic ingredients can interact with certain polymeric thickeners or PEG-free emulsifiers, leading to formulation instability or precipitation. google.com Therefore, careful selection of emulsifiers and thickeners that are compatible with the oil phase, including esters like this compound, is essential for creating a stable and aesthetically pleasing product.

Nanostructured Delivery Systems

Beyond traditional emulsions, advanced delivery systems are being developed to enhance the performance of cosmetic and pharmaceutical actives. Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles designed to overcome some limitations of earlier systems.

Incorporation into Nanostructured Lipid Carriers (NLC)

NLCs are composed of a blend of a solid lipid and a liquid lipid (oil), which creates an imperfect, less-ordered crystalline structure in the lipid core. jrespharm.combibliotekanauki.pl This imperfect matrix offers more space to accommodate active ingredients, potentially increasing loading capacity and preventing the expulsion of the active during storage. bibliotekanauki.plremedypublications.com

A study investigating the role of different oils in NLCs used isononyl isononanoate, a compound structurally similar to this compound, as the liquid lipid. nih.gov In this research, NLCs were formulated to carry the sunscreen agent octyl methoxycinnamate (OMC). The NLCs were prepared using either cetyl palmitate or tristearin (B179404) as the solid lipid, and different oils, including isononyl isononanoate, as the liquid lipid. nih.gov

The findings showed that the incorporation of a branched-chain oil like isononyl isononanoate into the solid lipid matrix of cetyl palmitate resulted in a less-ordered structure. nih.gov This less-ordered arrangement provided more space to accommodate the OMC molecules, leading to the highest photostability for the encapsulated sunscreen agent compared to other oils tested. nih.gov The study concluded that the degree of protection and stability offered by the NLC is dependent on the specific combination of the solid and liquid lipids, with branched-chain fatty acid esters like isononyl isononanoate providing a higher degree of crystal disturbance. nih.gov

Table 2: Physicochemical Properties of Octyl Methoxycinnamate (OMC)-Loaded NLCs with Different Liquid Lipids Data from a study evaluating the effect of oil structure on NLC properties. The solid lipid used in this subset was Cetyl Palmitate.

Source: Adapted from research findings on NLCs. nih.gov

Effects on Particle Size, Polydispersity Index, and Zeta Potential of NLCs

The incorporation of this compound, a branched-chain fatty acid ester, into Nanostructured Lipid Carriers (NLCs) has been shown to influence their key physicochemical properties. In studies involving NLCs loaded with octyl methoxycinnamate, formulations containing isononyl isononanoate (a structurally similar branched-chain ester) exhibited particle sizes ranging from 190 to 260 nm. nih.gov These NLCs maintained a low polydispersity index (PDI) of less than 0.25, indicating a narrow and uniform particle size distribution. nih.govmdpi.com A low PDI is crucial for the long-term stability of nanoparticle dispersions. mdpi.com

Furthermore, the zeta potential (ZP) of these NLCs was recorded to be higher than |50 mV|. nih.gov Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of colloidal stability. A high absolute zeta potential value (typically > |30| mV) suggests good physical stability due to strong electrostatic repulsion between particles, which prevents aggregation. bibliotekanauki.pl

The concentration of the lipid phase can also impact particle size. Research has shown that increasing the lipid concentration can lead to a reduction in the mean particle size of NLCs up to a certain point, after which a further increase in lipid content may result in a larger particle size.

Table 1: Physicochemical Properties of Octyl Methoxycinnamate-Loaded NLCs

| Property | Value | Reference |

|---|---|---|

| Particle Size (z-ave) | 190 - 260 nm | nih.gov |

| Polydispersity Index (PDI) | < 0.25 | nih.gov |

Role in Disturbance of Lipid Matrix Crystallinity

A critical function of liquid lipids like this compound in NLC formulations is to disturb the crystalline structure of the solid lipid matrix. researchgate.net This disruption creates imperfections in the crystal lattice, providing more space to accommodate active ingredients and preventing their expulsion during storage. researchgate.netresearchgate.net

Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are techniques used to assess the crystallinity of the lipid matrix. researchgate.net Studies have demonstrated that the incorporation of oils, particularly branched-chain fatty acids like isononyl isononanoate, into solid lipids leads to a less ordered, more amorphous structure. nih.govresearchgate.net This reduced crystallinity is associated with higher drug-loading capacity and improved stability of the encapsulated compound. researchgate.netresearchgate.net For instance, NLCs prepared with cetyl palmitate and isononyl isononanoate showed a less-ordered structure, which contributed to the enhanced photostability of the encapsulated sunscreen agent, octyl methoxycinnamate. nih.govresearchgate.net The degree of this disturbance is dependent on the molecular structure of the oil; branched-chain fatty acids generally cause a greater disturbance than linear-chain fatty acids. nih.govresearchgate.net

Formulation of Nanosomes and Liposomes

While direct studies detailing the use of this compound in nanosome and liposome (B1194612) formulations are not prevalent in the provided search results, the principles of lipid-based nanoparticle formulation can be extrapolated. Liposomes are vesicular structures composed of a lipid bilayer, typically phospholipids (B1166683) and cholesterol, enclosing an aqueous core. mdpi.com They can encapsulate both hydrophilic and lipophilic substances. Nanosomes are a broader category of nanocarriers that can include various types of nanoparticles.

The stability and efficacy of these systems are paramount. The inclusion of various lipids and esters can influence the permeability and stability of the liposomal membrane. researchgate.net For instance, ascorbyl palmitate, an ester of ascorbic acid and palmitic acid, has been used to formulate novel vesicular carriers called aspasomes, demonstrating the utility of palmitate esters in creating such systems. Given that this compound is a lipid ester, it could potentially be integrated into the lipid bilayer of liposomes or as part of the oily core in other nanocarrier systems to modify their properties. Nanotechnology, in general, aims to improve the solubility, stability, and delivery of active ingredients. mdpi.com

Stability and Efficacy Enhancement within Nanotechnology Systems

The incorporation of esters like this compound into nanotechnology-based delivery systems can significantly enhance their stability and efficacy. nih.govresearchgate.netijsrst.com In NLCs, the presence of a liquid lipid such as isononyl isononanoate creates a less-ordered lipid matrix, which is crucial for preventing the expulsion of the encapsulated drug during storage and improving the formulation's physical stability. nih.govresearchgate.netnih.gov This disordered structure provides more space for the active ingredient, leading to higher encapsulation efficiency and better protection of sensitive molecules from degradation. nih.govresearchgate.netnih.gov

For example, NLCs containing isononyl isononanoate demonstrated superior photostability for the sunscreen agent octyl methoxycinnamate compared to other formulations. nih.govresearchgate.net Nanocarriers like liposomes and NLCs also offer advantages such as controlled and sustained drug release, enhanced skin penetration, and site-specific targeting. ijsrst.com The use of nanotechnology in cosmetics and pharmaceuticals aims to achieve long-lasting benefits and improved product performance. mdpi.com

Viscosity Modification and Texture Enhancement

This compound is recognized for its role in modifying the viscosity and enhancing the texture of formulations, particularly in cosmetics. lehvoss.itgoogle.com

Mechanisms of Viscosity Regulation in Ester-Based Formulations

Esters like this compound are utilized to control the viscosity of cosmetic and pharmaceutical products. google.com Isononyl isononanoate, a similar ester, is classified as a low-viscosity oil, typically in the range of 5 to 15 cps at 25°C. google.com The viscosity of a formulation is a critical parameter that affects its application and sensory feel.

The mechanism by which esters regulate viscosity is related to their molecular structure and interactions with other components in the formulation. In ester-based formulations, the viscosity can be influenced by factors such as the chain length, branching, and functional groups of the ester molecules. mdpi.comscientificspectator.com For instance, esters with a trans configuration have been shown to have higher viscosity due to more overlap of the alkyl groups, which increases van der Waals forces. scientificspectator.com The introduction of different functional groups can also significantly alter the kinematic viscosity of the formulation. mdpi.com By selecting specific esters or combinations of esters with varying viscosities, formulators can achieve the desired rheological properties for a product. google.comgoogle.com

Texture Profile Analysis of Ester-Containing Formulations

Texture Profile Analysis (TPA) is an instrumental method used to objectively measure the textural properties of semi-solid formulations. researchgate.netbakerpedia.com This analysis simulates the action of touch and application, quantifying parameters such as hardness, adhesiveness, cohesiveness, and spreadability. redalyc.orgresearchgate.net These textural attributes are directly linked to the consumer's sensory perception and acceptance of a product. researchgate.net

The inclusion of esters like this compound can significantly impact the textural profile of a formulation. For instance, isononyl isononanoate is known for its high spreadability and pleasant, non-greasy texture. lehvoss.it The choice of emollients, including various esters, is a key factor in developing the desired sensory characteristics of a cream or lotion. researchgate.net TPA allows formulators to fine-tune these attributes by providing objective data on how different ingredients affect the final product's texture. bakerpedia.comresearchgate.net For example, studies have used TPA to compare the textural properties of different cream formulations, demonstrating how variations in composition can alter hardness and adhesion. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isononyl alcohol |

| Palmitic acid |

| Octyl methoxycinnamate |

| Isononyl isononanoate |

| Cetyl palmitate |

| Ascorbyl palmitate |

| Ascorbic acid |

| Cholesterol |

Interaction with Polymers and Other Materials

The integration of this compound into polymer matrices is an area of specialized application, though it is not as widely documented as other common plasticizers. Its chemical structure, featuring a long alkyl chain from palmitic acid and a branched isononyl alcohol moiety, suggests properties that could be beneficial in modifying polymer characteristics. The interaction of such a molecule with a polymer network is governed by principles of polarity, molecular weight, and steric hindrance.

Plasticizer Applications and Performance (e.g., in PVC)

While Diisononyl phthalate (B1215562) (DINP) is a major high-molecular-weight plasticizer for Polyvinyl Chloride (PVC), information on the specific use of this compound in this capacity is limited in publicly available research. evonik.com However, the performance of fatty acid esters as plasticizers for PVC has been a subject of study, offering insights into how this compound might function.

Generally, plasticizers work by embedding themselves between the polymer chains, disrupting the polymer-polymer interactions and thus increasing the free volume. buffalo.edu This leads to a more flexible and softer material. For an ester to be an effective plasticizer for PVC, its polar ester group must interact with the polar sites on the PVC chain, while the non-polar alkyl chains provide the plasticizing effect.

The long hydrocarbon chains of fatty acids, such as those in palmitates, can impart good flexibility. google.com However, their solubility within the PVC matrix is a critical factor. For instance, it has been noted that high contents of saturated components like methyl palmitates can be less soluble in PVC, potentially leading to exudation or "spew" from the final product. google.com This suggests that while this compound could theoretically impart flexibility, its compatibility with PVC at higher concentrations might be a challenge.

Conversely, some bio-based plasticizers derived from palmitic acid, such as sucrose (B13894) palmitate, have demonstrated good miscibility and plasticization efficiency in PVC. mdpi.com These complex esters show that palmitate moieties can be effectively incorporated into a polymer matrix when part of a larger, more compatible molecular structure. mdpi.com The branched nature of the isononyl group in this compound could also influence its interaction with the polymer, potentially offering a different performance profile compared to linear alkyl palmitates.

Comparative Studies with Phthalate Alternatives

Phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP) have faced scrutiny, leading to the adoption of alternatives such as DINP and a variety of non-phthalate compounds. buffalo.eduresearchgate.net These alternatives are evaluated based on their plasticizing efficiency, permanence (resistance to migration and volatility), low-temperature performance, and processing characteristics.

Non-phthalate plasticizers encompass a diverse range of chemical classes, including adipates, trimellitates, and benzoates. nih.govacs.org For example, adipates are known for providing excellent low-temperature flexibility, though they can be more volatile than phthalates of a similar alkyl chain length. acs.org Trimellitates, on the other hand, are often used in applications requiring high-temperature resistance due to their lower volatility. mdpi.com

Below are data tables comparing the properties of DINP with other non-phthalate alternatives. This information is illustrative of the types of data required to assess a new plasticizer candidate like this compound.

Table 1: General Performance Comparison of Selected Plasticizers

| Property | DINP (Phthalate type) | DEHA (Adipate) | TOTM (Trimellitate) | DINCH (Cyclohexanoate) |

| Plasticizing Efficiency | Good | Good | Fair | Good |

| Low-Temperature Flexibility | Good | Excellent | Fair | Superior to DEHP |

| High-Temperature Permanence | Good | Fair | Excellent | Superior to DEHP |

| Migration Resistance (vs. Lipids) | Similar to DEHP | Not well defined | Superior to DEHP | Superior to DEHP |

| Volatility | Low | High | Very Low | Low |

| Compatibility with PVC | Very Good | Less than DEHP | Good | Good |

This table is a qualitative summary based on available literature. researchgate.net

Table 2: Physical and Mechanical Properties of PVC Plasticized with Different Alternatives

| Parameter | PVC with DEHP | PVC with DINP | PVC with DINCH |

| Hardness (Shore A) | 80 - 95 | Similar to DEHP | Similar to DEHP |

| Tensile Strength (MPa) | 15 - 25 | Similar to DEHP | Similar to DEHP |

| Elongation at Break (%) | 250 - 400 | Similar to DEHP | Similar to DEHP |

| Low-Temperature Brittleness (°C) | -30 to -45 | Similar or slightly better than DEHP | Better than DEHP |

| Volatility (Weight Loss %) | Higher | Lower than DEHP | Lower than DEHP |

This table presents typical ranges and comparative performance. Absolute values depend on the specific formulation. Data compiled from multiple sources. researchgate.nethallstar.com

The evaluation of a novel plasticizer such as this compound would require extensive testing to determine these and other properties, such as its effect on the glass transition temperature (Tg) of the polymer, its resistance to extraction by various solvents, and its long-term aging characteristics.

Regulatory Science Perspectives on Chemical Esters

Frameworks for Evaluating Chemical Ingredients

The evaluation of chemical ingredients such as isononyl palmitate, particularly for use in cosmetics and specialty chemicals, is governed by comprehensive regulatory frameworks designed to ensure consumer safety. These frameworks are built upon the principle that cosmetic products must not harm human health under normal or reasonably foreseeable use. isfcppharmaspire.comeuropa.eu

In the European Union, the cornerstone of cosmetic legislation is Regulation (EC) No 1223/2009, which provides a unified set of rules for all member states. isfcppharmaspire.comddregpharma.commdpi.com This regulation mandates a pre-market safety assessment for all cosmetic products, documented in a Cosmetic Product Safety Report (CPSR). mdpi.com The CPSR must include detailed information on the chemical ingredients, their toxicological profiles, and the final product's safety. isfcppharmaspire.commdpi.com The regulation establishes lists of prohibited and restricted substances, as well as approved colorants, preservatives, and UV filters. isfcppharmaspire.comeuropa.eu A "responsible person" must be designated for each product, legally accountable for its compliance with all EU regulations. skinmatch.com

The EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation also has a significant impact on the cosmetic industry. eurodev.comeuropa.eu It requires manufacturers and importers to register chemical substances and provide data on their physicochemical, toxicological, and ecotoxicological properties. eurodev.com This ensures a high level of protection for human health and the environment. eurodev.com

In the United States, cosmetics are regulated by the Food and Drug Administration (FDA) under the Federal Food, Drug, and Cosmetic Act (FD&C Act) and the Fair Packaging and Labeling Act (FPLA). isfcppharmaspire.comskinmatch.com Unlike the EU, the US does not generally require pre-market approval for cosmetics, with the exception of color additives. skinmatch.com However, manufacturers are responsible for ensuring the safety of their products and proper labeling. skinmatch.com Some states, like California, have additional requirements, such as the California Safe Cosmetics Program, which mandates the reporting of certain ingredients. nist.gov

Other countries have their own specific regulatory frameworks. In India, cosmetics are regulated under the Drugs and Cosmetics Act, 1940, and the Cosmetics Rules, 2020, with the Central Drugs Standard Control Organization (CDSCO) overseeing imports and standards. ddregpharma.comskinmatch.com China's cosmetic regulations have been updated with the implementation of the Cosmetic Supervision and Administration Regulation (CSAR) in 2021, which requires detailed safety information for all ingredients. skinmatch.com

These frameworks rely on scientific data for safety assessments. The Scientific Committee on Consumer Safety (SCCS) in the EU and the Cosmetic Ingredient Review (CIR) Expert Panel in the US are key scientific bodies that evaluate the safety of cosmetic ingredients. www.gov.ukcir-safety.org The CIR Expert Panel, for instance, has assessed the safety of a broad group of alkyl esters, including this compound, concluding they are safe for use in cosmetics when formulated to be non-irritating. cir-safety.org

| Region/Country | Primary Legislation | Key Regulatory Body | Core Requirements |

|---|---|---|---|

| European Union | Regulation (EC) No 1223/2009, REACH Regulation | European Commission, European Chemicals Agency (ECHA) | Pre-market safety assessment (CPSR), registration of chemicals, restricted substances lists. isfcppharmaspire.comddregpharma.commdpi.comeurodev.comeuropa.eu |

| United States | Federal Food, Drug, and Cosmetic Act (FD&C Act), Fair Packaging and Labeling Act (FPLA) | Food and Drug Administration (FDA) | Manufacturer responsibility for safety, proper labeling, pre-market approval for color additives. isfcppharmaspire.comskinmatch.com |

| India | Drugs and Cosmetics Act, 1940, Cosmetics Rules, 2020 | Central Drugs Standard Control Organization (CDSCO) | Import registration, adherence to national standards. ddregpharma.comskinmatch.com |

| China | Cosmetic Supervision and Administration Regulation (CSAR) (2021) | National Medical Products Administration (NMPA) | Ingredient safety information, registration of new ingredients. skinmatch.com |

Academic Contributions to Regulatory Policy Development

Academic research plays a crucial, albeit sometimes indirect, role in the development of regulatory policies for chemical esters like this compound. nih.gov While regulatory decisions often rely heavily on standardized tests conducted under Good Laboratory Practice (GLP), peer-reviewed academic studies provide essential data and innovative methodologies that can inform and improve regulatory assessments. nih.gov

One of the primary contributions of academia is in filling knowledge gaps. Academic researchers often investigate the fundamental toxicology and mechanisms of action of chemical substances, which can be vital for understanding potential hazards. friendsofcancerresearch.org For instance, academic studies on the metabolism and potential endocrine activity of various chemical esters can provide a scientific basis for their safety evaluation by regulatory bodies. unilever.com

Furthermore, academic institutions are at the forefront of developing new and improved testing methods. friendsofcancerresearch.orgresearchgate.net This includes the advancement of in vitro and in silico models, which are becoming increasingly important as alternatives to animal testing. friendsofcancerresearch.orgresearchgate.net These New Approach Methodologies (NAMs) can offer more efficient and sometimes more human-relevant data for risk assessment. unilever.comeu-parc.eu The development of these methods often involves collaboration between academia, industry, and government agencies to ensure their scientific validity and regulatory acceptance. friendsofcancerresearch.org

Academic research also contributes to the broader understanding of chemical exposures and their potential impacts on human health and the environment. diva-portal.org Studies on the presence of chemical esters in consumer products and the environment help to inform exposure assessments, a critical component of risk assessment. diva-portal.org

However, for academic research to have a greater impact on regulatory policy, it is important for researchers to understand the needs and processes of regulatory agencies. nih.gov This includes designing studies that are relevant to regulatory endpoints and reporting results in a way that is transparent and allows for critical evaluation by regulators. nih.gov Initiatives that foster collaboration and dialogue between academic researchers and regulatory scientists can help to bridge the gap between academic innovation and regulatory application. eu-parc.eucefic-lri.org

Global Convergence and Harmonization of Regulatory Standards

The global nature of the cosmetics and specialty chemicals industries has created a strong impetus for the harmonization of regulatory standards across different countries and regions. mdpi.comeurodev.com While significant differences in regulatory frameworks still exist, several international efforts are underway to promote convergence and facilitate international trade. mdpi.comresearchgate.net

One of the most prominent initiatives is the International Cooperation on Cosmetics Regulation (ICCR), a voluntary group of regulatory authorities from major markets including the United States, the European Union, Japan, Canada, and Brazil. ddregpharma.comresearchgate.net The ICCR works to align regulations and share information on cosmetic safety and regulatory practices. ddregpharma.com Their work covers a range of topics, from alternatives to animal testing to the safety of nanomaterials in cosmetics. researchgate.net

The International Organization for Standardization (ISO) also plays a key role in harmonization by developing international standards for the cosmetics industry. ddregpharma.comresearchgate.net For example, ISO 22716 provides guidelines for Good Manufacturing Practices (GMP) for cosmetics, a standard that is recognized and implemented globally. ddregpharma.com

The Organization for Economic Co-operation and Development (OECD) contributes to harmonization by developing and standardizing testing guidelines for chemicals. researchgate.net The mutual acceptance of data (MAD) system allows for the results of tests conducted according to OECD guidelines in one member country to be accepted in others, reducing the need for duplicative testing.

Despite these efforts, challenges to full harmonization remain. mdpi.comeurodev.com Different legal traditions and societal values can lead to varying approaches to risk assessment and management. researchgate.net However, the ongoing dialogue and collaboration through these international bodies are gradually leading to greater alignment of regulatory requirements, which benefits both consumers and industry by ensuring a consistent level of safety and facilitating the global availability of products. eurodev.comresearchgate.net

Innovation in Regulatory Science Methodologies

Regulatory science is a dynamic field that is constantly evolving to incorporate new scientific knowledge and technological advancements. friendsofcancerresearch.orgresearchgate.net For chemical esters like this compound, innovations in regulatory science methodologies are leading to more efficient, accurate, and human-relevant safety assessments.

A major area of innovation is the development and implementation of New Approach Methodologies (NAMs). eu-parc.eu These include a wide range of in vitro (test-tube) and in silico (computer-based) methods that can be used to predict the potential toxicity of chemicals without the use of animals. friendsofcancerresearch.orgresearchgate.net For example, high-throughput screening assays can rapidly test thousands of chemicals for potential biological activity, while computational models like Quantitative Structure-Activity Relationship (QSAR) can predict the properties of a chemical based on its molecular structure. unilever.com

The "One Health" approach is another innovative concept gaining traction in chemical risk assessment. cefic-lri.org This approach recognizes the interconnectedness of human, animal, and environmental health and promotes a more holistic and integrated assessment of chemical safety. cefic-lri.org

Process Analytical Chemistry (PAC) is also transforming how chemical manufacturing is monitored and controlled. acs.org By providing real-time, in-process analysis, PAC can help to ensure the quality and consistency of chemical products while minimizing the formation of hazardous byproducts. acs.org

The development of advanced analytical techniques is also crucial for regulatory science. mdpi.com Methods like ultrasound-assisted extraction (UAE) and dispersive solid-phase extraction (dSPE) are improving the ability to detect and quantify trace levels of chemical substances in complex matrices like cosmetic products. mdpi.com

The successful integration of these innovative methodologies into regulatory frameworks requires a collaborative effort between scientists, regulators, and industry stakeholders. eu-parc.eucefic-lri.org Frameworks like the TRAAC (Transparency, Reliability, Accessibility, Applicability, and Completeness) have been developed to evaluate the regulatory readiness of new tools and methods. nih.gov

| Methodology | Description | Application in Chemical Assessment |

|---|---|---|

| New Approach Methodologies (NAMs) | In vitro and in silico methods that reduce or replace animal testing. | High-throughput screening, QSAR modeling, organ-on-a-chip technologies for toxicity prediction. friendsofcancerresearch.orgunilever.comresearchgate.neteu-parc.eu |

| One Health Approach | An integrated approach that considers the health of humans, animals, and the environment. | Holistic risk assessments that account for the complex interactions between different biological systems. cefic-lri.org |

| Process Analytical Chemistry (PAC) | Real-time monitoring and control of chemical manufacturing processes. | Ensuring product quality, minimizing hazardous byproducts, and improving process efficiency. acs.org |

| Advanced Analytical Techniques | Improved methods for detecting and quantifying chemical substances. | Trace analysis of ingredients and contaminants in consumer products and environmental samples. mdpi.com |

Considerations for New Chemical Entity Assessment in Relevant Industries (e.g., cosmetic, specialty chemicals)

The assessment of new chemical entities (NCEs) in the cosmetic and specialty chemical industries involves a rigorous evaluation of their safety and potential risks before they can be introduced to the market. This process is guided by the regulatory frameworks discussed previously and requires a comprehensive data package to support the safety of the new substance.

A key consideration is the "problem formulation" stage, which sets the scope and objectives of the risk assessment. unilever.com This includes identifying the intended use of the NCE, potential exposure scenarios, and any existing data that may be relevant to its safety.

The assessment of an NCE typically involves a tiered approach. unilever.com The initial tier may involve in silico predictions and a review of data on structurally similar compounds (read-across). If these initial assessments raise any concerns, or if more information is needed, higher-tier testing may be required. unilever.com This could include a range of in vitro and, in some cases, in vivo studies to evaluate endpoints such as skin irritation, sensitization, genotoxicity, and systemic toxicity.

For cosmetic ingredients, the safety assessment must consider the specific conditions of use, including the concentration of the ingredient in the final product and the area of the body where it will be applied. isfcppharmaspire.comeuropa.eu The potential for absorption through the skin is a critical factor, and studies on dermal penetration are often required. www.gov.uk

The stability of the NCE in the final formulation is another important consideration. mdpi.com The assessment must ensure that the ingredient does not degrade into harmful substances over the shelf-life of the product. www.gov.uk

The regulatory landscape for NCEs is constantly evolving, with a growing emphasis on the use of NAMs and integrated approaches to testing and assessment. unilever.comeu-parc.eu This shift is driven by both ethical considerations regarding animal welfare and the need for more efficient and human-relevant safety data.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

The conventional synthesis of esters like isononyl palmitate typically involves chemical catalysis at high temperatures, which can be energy-intensive and produce unwanted by-products. Future research is increasingly focused on greener, more efficient synthetic routes.

A significant area of development is the use of enzymatic catalysis, particularly with lipases. rsc.orglu.se Research on similar long-chain esters, such as isopropyl palmitate and various wax esters, has demonstrated that immobilized lipases can catalyze esterification in solvent-free systems with high conversion rates (95–99%). rsc.orgresearchgate.net This approach offers several advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, reduced energy consumption, and less waste generation. rsc.orggoogle.com The successful enzymatic synthesis of oleyl palmitate and other wax esters from palm oil serves as a strong precedent for developing similar biocatalytic processes for this compound. google.com

Future investigations will likely focus on:

Enzyme Optimization: Screening and engineering lipases for enhanced stability, activity, and reusability in the specific synthesis of this compound.

Process Intensification: Developing continuous-flow reactor systems, which, when combined with enzymatic catalysis, can improve efficiency and scalability over batch processes. mdpi.com

Alternative Feedstocks: Exploring the use of fatty acids from microbial oils or other renewable, non-food biomass sources as precursors for palmitic acid, further enhancing the green profile of the synthesis. researchgate.netmdpi.com

Advanced Material Science Applications

While primarily known as a cosmetic ingredient, the physicochemical properties of this compound make it a candidate for applications in advanced materials. Its branched-chain structure, low viscosity, and good solvency are characteristics that can be leveraged in various material formulations.

Emerging research areas may include:

Polymer Additives: this compound could function as a bio-based plasticizer or processing aid in polymer formulations. Its molecular structure could enhance flexibility and durability in certain plastics, offering a potentially more sustainable alternative to some conventional plasticizers. guidechem.com

Advanced Lubricants: The ester structure suggests potential as a biolubricant or as a component in lubricant formulations. Research into long-chain esters has highlighted their utility as lubricants in various industrial applications. lu.se

Smart Materials: The ester could be incorporated into stimuli-responsive materials, such as phase-change materials (PCMs) for thermal energy storage, or in self-healing polymers where it could act as an encapsulated healing agent.

Emulsion and Dispersion Technology: Beyond cosmetics, this compound's emulsifying properties are valuable. It is listed as a component in patents for polymeric emulsifiers and stable water-in-oil emulsion systems for industrial and home care applications. google.comgoogleapis.com

Enhanced Sustainability in Production and Application

Sustainability is a major driver of innovation in the chemical industry. For this compound, this involves the entire life cycle, from raw material sourcing to end-of-life biodegradability.

Key future research directions in sustainability include:

Sustainable Feedstocks: A significant advancement is the development of more sustainable production processes for isononyl alcohol, a key precursor. Technologies that require a smaller manufacturing footprint and lower energy consumption are already being licensed for industrial production.

Life Cycle Assessment (LCA): Comprehensive LCAs will be crucial to quantify the environmental benefits of novel synthetic pathways. Studies on similar esters, comparing enzymatic and chemical catalysis, have shown that enzymatic routes can lead to a 7% to 13% reduction in environmental impacts, primarily due to less hazardous waste and reduced energy usage. Adopting this assessment methodology for this compound will be essential.

Circular Economy Models: Research is exploring the use of by-products from other industries, such as non-edible fractions from food production, as raw materials for cosmetic esters. This aligns with circular economy principles by valorizing waste streams.

Biodegradability: While esters are generally considered biodegradable, further research into the biodegradation pathways of branched-chain esters like this compound in various environmental compartments will be important to fully validate their environmental profile.

Computational Modeling and Simulation of Ester Behavior

Computational tools are becoming indispensable for accelerating material discovery and process optimization, reducing the need for extensive empirical testing. rsc.org For this compound, modeling and simulation can provide profound insights into its behavior at a molecular level.

Future research will likely employ:

Molecular Dynamics (MD) Simulations: To predict the physical properties of this compound and its interactions within complex formulations. MD simulations can model how the ester arranges itself at oil-water interfaces, influencing emulsion stability, and how it interacts with lipid bilayers of the skin, which is crucial for understanding its function as an emollient.

Quantum Chemistry Calculations: To investigate the reaction mechanisms of its synthesis, helping to design more efficient catalysts and optimize reaction conditions.

Kinetic Modeling: To understand and predict the performance of enzymatic reactions. Models like the Ping-Pong Bi-Bi mechanism, which has been applied to the synthesis of other long-chain esters, can help in optimizing parameters such as substrate concentration and enzyme loading to maximize yield and efficiency. researchgate.netmdpi.com

Table 1: Potential Applications of Computational Modeling in this compound Research

| Modeling Technique | Research Application | Potential Outcome |

|---|---|---|

| Molecular Dynamics (MD) | Simulating skin barrier interaction | Predicting moisturization efficacy and sensory feel |

| Molecular Dynamics (MD) | Modeling behavior in emulsions | Optimizing formulation stability and texture |

| Quantum Chemistry | Analyzing enzymatic reaction pathways | Designing more efficient biocatalysts for synthesis |

Q & A

Q. How can time-resolved fluorescence spectroscopy elucidate interactions between this compound and lipid bilayer models?

- Methodological Answer : Label liposomes (e.g., DPPC) with pyrene or Laurdan. Measure fluorescence anisotropy and generalized polarization (GP) during this compound incorporation. Use time-correlated single-photon counting (TCSPC) to assess membrane fluidity changes. Compare with differential scanning calorimetry (DSC) phase transition data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.